molecular formula C18H15NO3 B14518050 Ethyl 7-benzoylindolizine-2-carboxylate CAS No. 62455-98-5

Ethyl 7-benzoylindolizine-2-carboxylate

Cat. No.: B14518050
CAS No.: 62455-98-5
M. Wt: 293.3 g/mol
InChI Key: DLVDAICHEMPKGX-UHFFFAOYSA-N
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Description

Ethyl 7-benzoylindolizine-2-carboxylate is a functionalized indolizine derivative of significant interest in medicinal chemistry and drug discovery research. The indolizine scaffold, a fused bicyclic structure containing nitrogen, is a privileged structure in pharmacology due to its planar, π-electron-rich architecture, which allows for diverse interactions with biological targets . Researchers value this specific compound for its potential as a versatile building block in the synthesis of more complex molecules and for its investigated bioactivities. Compounds with the ester group at the C-1 or C-2 position of the indolizine ring, such as this one, have consistently demonstrated enhanced cytotoxic potential in research settings . This compound is primarily investigated for its pharmacological properties. Indolizine analogues bearing benzoyl and ester substituents have shown promising in vitro anticancer activity against various cell lines, with some compounds exhibiting significant potency . The mechanism of action for related active compounds involves the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest . Furthermore, structurally similar 7-substituted indolizines are screened for anti-inflammatory activity, selectively targeting cyclooxygenase-2 (COX-2) enzyme and reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 . The benzoyl subgroup at the 3-position is a common feature in indolizines developed for larvicidal applications . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. It is not for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

62455-98-5

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

ethyl 7-benzoylindolizine-2-carboxylate

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-16-10-14(8-9-19(16)12-15)17(20)13-6-4-3-5-7-13/h3-12H,2H2,1H3

InChI Key

DLVDAICHEMPKGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Reaction Framework

The most widely reported method involves 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkynes. This approach leverages the inherent reactivity of pyridinium salts to form the indolizine backbone.

Procedure :

  • Pyridinium Salt Preparation : A pyridinium bromide precursor (e.g., 1-(benzoyl)-2-methylpyridinium bromide) is synthesized by quaternizing pyridine derivatives with benzoyl halides.
  • Cycloaddition : The pyridinium salt reacts with ethyl propiolate in dimethylformamide (DMF) under basic conditions (K₂CO₃), generating the indolizine core via [3+2] cycloaddition.
  • Workup : The product is isolated via extraction (ethyl acetate/water), purified by column chromatography, and recrystallized for enhanced purity.

Key Reaction Parameters :

  • Solvent : DMF or acetonitrile optimizes dipole stabilization.
  • Base : K₂CO₃ facilitates deprotonation and ylide formation.
  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

Yield : 65–78% (reported for analogous indolizines).

Microwave-Assisted Synthesis

Enhanced Regioselectivity and Efficiency

Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid, uniform heating.

Procedure :

  • Reactants : Pyridinium bromide (1.0 equiv) and ethyl propiolate (1.2 equiv) are mixed in DMF.
  • Irradiation : The mixture is subjected to microwave radiation (150 W, 120°C) for 20–30 minutes.
  • Purification : The crude product is filtered and recrystallized from ethanol.

Advantages :

  • Time Reduction : 30 minutes vs. 12 hours (conventional heating).
  • Yield Improvement : 82–89% for 3-benzoylindolizines.

Mechanistic Insight : Microwave energy accelerates ylide formation and cycloaddition kinetics, minimizing side reactions.

One-Pot Multicomponent Synthesis

Streamlined Methodology

A one-pot approach integrates pyridinium salt formation and cycloaddition, eliminating intermediate isolation steps.

Procedure :

  • Quaternization : Pyridine derivatives react with benzoyl chloride in situ to form the pyridinium salt.
  • Cycloaddition : Ethyl propiolate and K₂CO₃ are added directly, with stirring at 80°C for 8 hours.
  • Isolation : The product is precipitated by ice-water quenching and purified via recrystallization.

Yield : 70–75% (reported for 7-trifluoromethyl analogs).

Comparative Analysis of Methods

Method Conditions Time Yield Purity Reference
Conventional Cycloaddition DMF, K₂CO₃, 80°C 12 h 65–78% >95%
Microwave-Assisted DMF, MW, 120°C 0.5 h 82–89% >98%
One-Pot Synthesis Acetonitrile, 80°C 8 h 70–75% >95%

Key Observations :

  • Microwave methods offer superior efficiency and yield but require specialized equipment.
  • One-pot synthesis balances convenience and scalability for industrial applications.

Mechanistic Considerations

Cycloaddition Pathway

  • Ylide Formation : Deprotonation of the pyridinium salt generates a 1,3-dipole (ylide).
  • Cycloaddition : The ylide reacts with ethyl propiolate’s triple bond, forming the indolizine ring via a concerted [3+2] mechanism.
  • Aromatization : Loss of H₂O or HX yields the aromatic indolizine system.

Regioselectivity : The electron-withdrawing benzoyl group directs addition to the 7-position, while the ester group occupies the 2-position.

Challenges and Optimization Strategies

Common Pitfalls

  • Byproduct Formation : Competing reactions at alternative positions (e.g., 1- vs. 3-substitution) may occur with poorly controlled conditions.
  • Sensitivity to Moisture : Pyridinium salts hydrolyze readily, necessitating anhydrous conditions.

Optimization Techniques

  • Catalytic Bases : Using Et₃N instead of K₂CO₃ improves ylide stability in moisture-sensitive reactions.
  • Solvent Screening : Acetonitrile enhances regioselectivity compared to DMF for certain substrates.

Chemical Reactions Analysis

Ethyl 7-benzoylindolizine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.

Comparison with Similar Compounds

Ethyl 7-benzoylindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various applications in research and industry.

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